molecular formula C15H24N4O6S2 B194130 Doripenem CAS No. 148016-81-3

Doripenem

Cat. No.: B194130
CAS No.: 148016-81-3
M. Wt: 420.5 g/mol
InChI Key: AVAACINZEOAHHE-VFZPANTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doripenem is a beta-lactam antibiotic agent belonging to the carbapenem group. It is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. This compound is particularly noted for its stability in aqueous solutions, which allows it to be administered as an infusion over extended periods. It is used to treat complex abdominal infections, hospital-acquired pneumonia, and complicated urinary tract infections, including kidney infections with sepsis .

Mechanism of Action

Target of Action

Doripenem, a member of the β-lactam class of antibiotics, primarily targets bacterial enzymes known as penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound inhibits cell wall synthesis by binding to several PBPs (2, 3 & 4), resulting in defective cell walls . This interaction with its targets leads to the creation of osmotically unstable organisms that are susceptible to cell lysis . This compound is stable to hydrolysis by most beta-lactamases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By inhibiting PBPs, this compound disrupts this pathway, leading to defective cell walls and ultimately, bacterial cell death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in the dose range of 0.25 to 1.0 g . It is primarily eliminated by the kidneys and can be removed by hemodialysis . The cumulative urinary recovery rate of this compound is 68.1–72.0% within 24 hours . Monte Carlo simulation results suggest that 1.0 g every 12 hours or 0.5 g every 8 hours is an optimal regimen for pathogens susceptible to this compound (MIC ≤ 1 mg/L); while a high dose and extended infusion (1 g, every 8 hours, 4-hour infusion) is proposed for unsusceptible pathogens (2 ≤ MIC ≤ 8 mg/L) .

Result of Action

The result of this compound’s action is the death of the bacterial cell . By inhibiting the PBPs, this compound disrupts the synthesis of the bacterial cell wall, leading to the creation of osmotically unstable organisms that are susceptible to cell lysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the bactericidal action of this compound . Furthermore, the efficacy of this compound can be affected by the susceptibility of the bacterial strain, as indicated by the minimum inhibitory concentration (MIC) .

Biochemical Analysis

Biochemical Properties

Doripenem interacts with various enzymes and proteins in biochemical reactions . For instance, it binds to the OXA-48 carbapenemase, a major resistance determinant that promotes the phenotype of carbapenem-resistant Enterobacteriaceae . This compound is observed in the Δ 1 R and Δ 1 S tautomeric states covalently attached to the catalytic S70 residue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms . It binds to penicillin-binding proteins, inhibiting the synthesis of peptidoglycan, a key component of bacterial cell walls . This leads to cell lysis and death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that resistant subpopulations emerge during simulations of different regimens of this compound . The combined use of this compound with other antibiotics can reduce the number of these resistant subpopulations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses of this compound are more effective at reducing bacterial counts, but they may also lead to an increased risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes such as carbapenemases, which metabolize this compound and contribute to antibiotic resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport . It can penetrate bacterial cell walls and reach high concentrations within cells .

Subcellular Localization

This compound is localized within the periplasmic space of bacterial cells, where it exerts its antibacterial effects . It binds to penicillin-binding proteins located in the inner membrane of the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doripenem is synthesized through a multi-step process that involves the formation of its core beta-lactam ring structure. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final product. The process involves the use of reagents such as N,N-dimethylformamide and phosphate buffers .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes crystallization steps to obtain the desired polymorphic forms of this compound, which are essential for its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Doripenem undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphate buffers, methanol, and acetonitrile. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with different functional groups .

Scientific Research Applications

Doripenem has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds: Doripenem is part of the carbapenem class of antibiotics, which includes other compounds such as imipenem, meropenem, ertapenem, panipenem-betamipron, and biapenem .

Comparison:

Biological Activity

Doripenem is a novel carbapenem antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical efficacy based on various studies.

Overview of this compound

This compound (S-4661) is characterized as a 1-β-methyl carbapenem, which distinguishes it from other carbapenems like imipenem and meropenem. Its unique structure allows it to be resistant to degradation by renal dihydropeptidase I, eliminating the need for co-administration with cilastatin, which is required for imipenem .

Pharmacodynamics

Bactericidal Activity
this compound exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to have lower minimum inhibitory concentrations (MICs) compared to imipenem and similar efficacy to meropenem against various pathogens, including:

  • Streptococcus pneumoniae
  • Pseudomonas aeruginosa
  • Escherichia coli
  • Acinetobacter spp.

In vitro studies indicate that this compound's MIC values are generally ≤4 mg/L for many clinical isolates, demonstrating its effectiveness against resistant strains .

Resistance Mechanisms

This compound is effective against most beta-lactamases produced by both Gram-negative and Gram-positive organisms. Notably, it retains activity against certain metallo-beta-lactamase-producing strains, where other carbapenems fail . The presence of the OprD porin in P. aeruginosa enhances this compound's uptake, contributing to its superior activity against this pathogen compared to other carbapenems .

Pharmacokinetics

This compound achieves high plasma concentrations, with a half-life longer than that of imipenem or meropenem. This pharmacokinetic profile supports its use in treating serious infections, as it maintains effective drug levels over time .

Case Studies and Clinical Trials

A meta-analysis of randomized controlled trials (RCTs) assessed this compound's efficacy in treating acute bacterial infections. The analysis included eight RCTs comparing this compound with other antibiotics such as imipenem and meropenem. Key findings include:

  • Clinical Success Rate : this compound demonstrated similar clinical success rates compared to comparators (odds ratio [OR], 1.15; 95% CI, 0.79–1.66) across various infection types.
  • Microbiological Eradication : The microbiological eradication rates were comparable between this compound and other carbapenems.
  • Specific Infections : For complicated urinary tract infections (cUTIs), this compound showed a higher success rate than comparators (OR, 1.89; 95% CI, 1.13–3.17) .

Summary of Clinical Trials

Study TypeInfection TypeThis compound DosageComparatorClinical Success Rate
RCTVentilator-associated pneumonia500 mg every 8 hImipenem/cilastatin 1 g every 8 hSimilar
RCTComplicated UTI500 mg every 8 hLevofloxacin 250 mg dailySimilar
RCTAcute cholangitis500 mg every 8 hImipenem/cilastatin 500 mg every 8 hSimilar
RCTFebrile neutropenia1 g every 8 hMeropenem 1 g every 8 hSimilar

Properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAACINZEOAHHE-VFZPANTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046678
Record name Doripenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae.
Record name Doripenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

148016-81-3
Record name Doripenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148016-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doripenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doripenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doripenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doripenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doripenem
Reactant of Route 2
Doripenem
Reactant of Route 3
Doripenem
Reactant of Route 4
Doripenem
Reactant of Route 5
Doripenem
Reactant of Route 6
Doripenem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.